
2-Propenoic acid, 3-(6-methoxy-1H-indol-3-yl)-, ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propenoic acid, 3-(6-methoxy-1H-indol-3-yl)-, ethyl ester is a chemical compound with a complex structure that includes an indole ring substituted with a methoxy group and an ethyl ester functional group
Métodos De Preparación
The synthesis of 2-Propenoic acid, 3-(6-methoxy-1H-indol-3-yl)-, ethyl ester typically involves several steps. One common method includes the reaction of 6-methoxyindole with an appropriate acylating agent to introduce the propenoic acid moiety. The esterification process then follows, where the carboxylic acid group is converted into an ethyl ester. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperatures, catalysts, and solvents.
Análisis De Reacciones Químicas
2-Propenoic acid, 3-(6-methoxy-1H-indol-3-yl)-, ethyl ester can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
2-Propenoic acid, 3-(6-methoxy-1H-indol-3-yl)-, ethyl ester has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may be studied for its interactions with biological molecules and potential biological activity.
Medicine: Research may explore its potential as a therapeutic agent or its role in drug development.
Industry: It can be used in the production of materials or as an intermediate in chemical manufacturing.
Mecanismo De Acción
The mechanism of action of 2-Propenoic acid, 3-(6-methoxy-1H-indol-3-yl)-, ethyl ester involves its interaction with molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. The specific pathways and targets depend on the context of its use and the biological system being studied.
Comparación Con Compuestos Similares
Similar compounds to 2-Propenoic acid, 3-(6-methoxy-1H-indol-3-yl)-, ethyl ester include other indole derivatives with different substituents or ester groups. For example:
2-Propenoic acid, 3-(5-methoxy-1H-indol-3-yl)-, ethyl ester: Similar structure but with a different position of the methoxy group.
2-Propenoic acid, 3-(6-methoxy-1H-indol-3-yl)-, methyl ester: Similar structure but with a methyl ester instead of an ethyl ester
Propiedades
Fórmula molecular |
C14H15NO3 |
|---|---|
Peso molecular |
245.27 g/mol |
Nombre IUPAC |
ethyl 3-(6-methoxy-1H-indol-3-yl)prop-2-enoate |
InChI |
InChI=1S/C14H15NO3/c1-3-18-14(16)7-4-10-9-15-13-8-11(17-2)5-6-12(10)13/h4-9,15H,3H2,1-2H3 |
Clave InChI |
NSJQTEWTTKBOKW-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C=CC1=CNC2=C1C=CC(=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1'-{[4'-({[4,4'-Bipyridine]-1,1'-diium-1-yl}methyl)-[1,1'-biphenyl]-4-yl]methyl}-[4,4'-bipyridine]-1,1'-diium; bis(hexafluoro-lambda-phosphanuide)](/img/structure/B14788933.png)
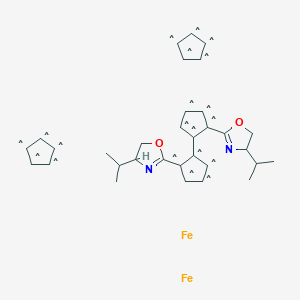
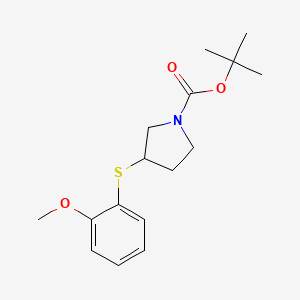

![2-Ethyl-n-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]cyclopropane-1-carboxamide](/img/structure/B14788950.png)
![3-{[1-(3-Piperidin-4-yl-propionyl)-piperidine-3-carbonyl]-amino}-3-pyridin-3-yl-propionic acid](/img/structure/B14788953.png)
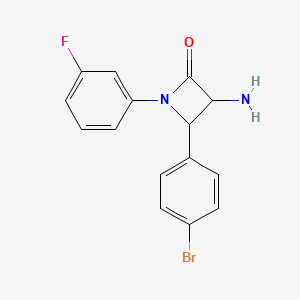
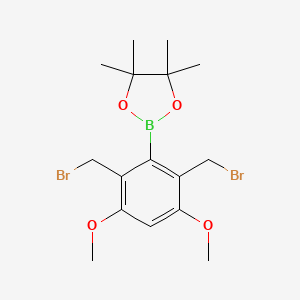
![[4-(5-Hydroxy-2,2-dimethyl-1,3-dioxan-4-yl)-2,2-dimethyl-1,3-dioxan-5-yl]urea](/img/structure/B14788975.png)
![3-Amino-4-(3-chlorophenyl)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)azetidin-2-one](/img/structure/B14788992.png)

![4-[3-Amino-6-(3,4,5-Trimethoxyphenyl)pyrazin-2-Yl]-2-Ethoxybenzoic Acid](/img/structure/B14789001.png)
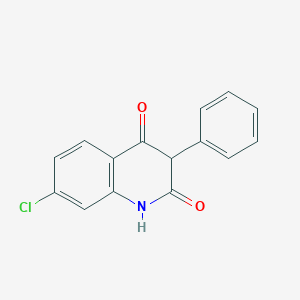
![ethyl (1S)-2-oxo-3-oxabicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B14789003.png)
